molecular formula C17H17N5S B5564634 4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5564634
M. Wt: 323.4 g/mol
InChI Key: BCMFXGMPNVFRGF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C17H17N5S . It has a molecular weight of 323.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for novel cancer therapies .

Antibacterial and Antifungal Activity

The triazole-thiol scaffold contributes to its antibacterial and antifungal properties. Studies have explored its effectiveness against various pathogens, including drug-resistant strains. By disrupting microbial membranes or interfering with essential enzymes, this compound could serve as a basis for developing new antimicrobial agents .

Metal Ion Chelation

Due to its thiol group, this compound can chelate metal ions. Researchers have investigated its ability to bind to transition metals, such as copper, zinc, and iron. Metal chelation has implications in biological processes, including enzyme regulation and metal detoxification .

Photophysical Applications

The unique electronic structure of this compound makes it interesting for photophysical studies. Its fluorescence properties have been explored, and it could find applications in sensors, imaging, and optoelectronic devices .

Corrosion Inhibition

The triazole-thiol moiety has been studied as a corrosion inhibitor for metals. By forming a protective layer on metal surfaces, it prevents corrosion and extends the material’s lifespan. Potential applications include coatings for pipelines, industrial equipment, and infrastructure .

Heterocyclic Synthesis

Researchers have used this compound as a precursor to synthesize novel heterocyclic derivatives. By modifying its structure, they create compounds with diverse properties, such as antimicrobial, anti-inflammatory, or antiviral activities .

Safety and Hazards

Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c1-12(2)14-7-5-13(6-8-14)10-19-22-16(20-21-17(22)23)15-4-3-9-18-11-15/h3-12H,1-2H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMFXGMPNVFRGF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Isopropylbenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

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